![molecular formula C25H27N7O2 B2803308 (3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920206-49-1](/img/structure/B2803308.png)
(3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, etc. It also includes studying chemical properties like reactivity .Scientific Research Applications
Antimicrobial Activities
- Compounds including 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms (Bektaş et al., 2007).
Anticoronavirus and Antitumoral Activity
- A series of derivatives, including those with triazolopyrimidine structures, have been synthesized and tested for their antiviral and antitumoral activity. Subtle structural variations in these compounds influence their biological properties, making them effective against either antiviral or antitumoral targets (Jilloju et al., 2021).
Synthesis and Biological Evaluation
- Novel compounds with pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant activities (Gilava et al., 2020).
Synthesis of New Heterocycles
- Research has focused on synthesizing new functionalized fused heterocycles, including triazolopyrimidin-ones and triazin-ones, showing moderate activity against bacterial species (Mohamed et al., 2017).
Synthesis of Derivatives for Potential Therapeutic Uses
- Synthesis of novel derivatives such as pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazine, incorporating various moieties, has been conducted, with some showing moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
Antihypertensive Agents
- A series of 1,2,4-triazolol[1,5-alpha]pyrimidines have been prepared, with some compounds showing promising antihypertensive activity (Bayomi et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-4-34-21-9-7-20(8-10-21)32-24-22(28-29-32)23(26-16-27-24)30-11-13-31(14-12-30)25(33)19-6-5-17(2)18(3)15-19/h5-10,15-16H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLMAQODUGKJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)C)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

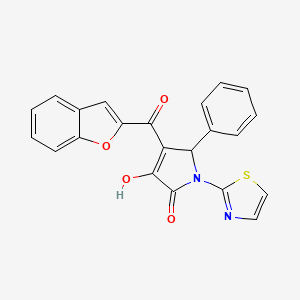

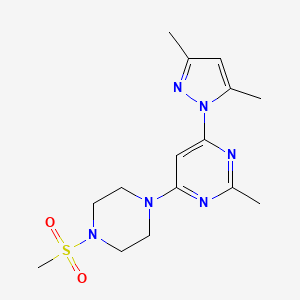
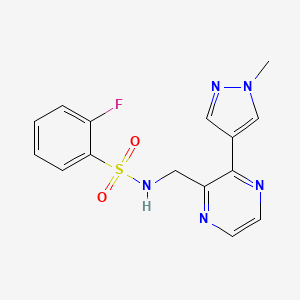
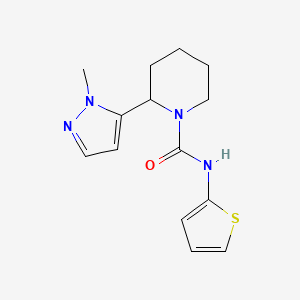
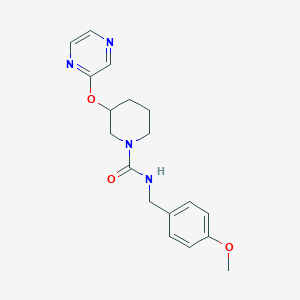
![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)
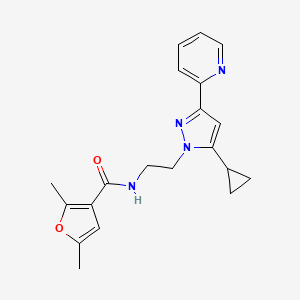
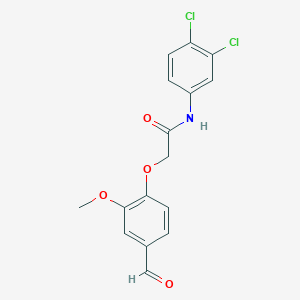
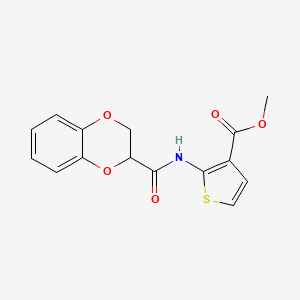

![N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2803244.png)
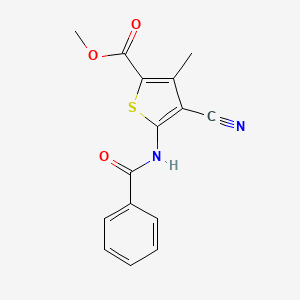
![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one](/img/structure/B2803248.png)